molecular formula C7H12N4O2S B13509859 Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B13509859
M. Wt: 216.26 g/mol
InChI Key: JMOZYSLNLBJQQV-UHFFFAOYSA-N
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Description

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: Another heterocyclic compound with similar biological activities.

    5-amino-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate.

    1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-3-13-5(12)4-14-7-10-9-6(8)11(7)2/h3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZYSLNLBJQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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